2-(Pyridin-2-yl)quinolin-8-ol
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Overview
Description
2-(Pyridin-2-yl)quinolin-8-ol is a heterocyclic compound that features both pyridine and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)quinolin-8-ol typically involves the condensation of 2-aminopyridine with 8-hydroxyquinoline under specific reaction conditions. One common method involves the use of a catalyst such as palladium or copper to facilitate the coupling reaction. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) or ethanol, and the temperature is maintained between 80°C to 120°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolin-8-one derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of 2-(pyridin-2-yl)quinolin-8-amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or quinoline rings, often using halogenated reagents under basic conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide
Major Products
Oxidation: Quinolin-8-one derivatives.
Reduction: 2-(Pyridin-2-yl)quinolin-8-amine.
Substitution: Halogenated quinoline or pyridine derivatives
Scientific Research Applications
2-(Pyridin-2-yl)quinolin-8-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties
Biology: Investigated for its potential as an antitumor agent due to its ability to interact with DNA and induce apoptosis in cancer cells
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)quinolin-8-ol involves its interaction with various molecular targets:
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis
Protein Binding: It can bind to proteins involved in cell signaling pathways, such as kinases and transcription factors, modulating their activity and affecting cellular processes
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of reactive oxygen species, leading to oxidative stress and cell death
Comparison with Similar Compounds
2-(Pyridin-2-yl)quinolin-8-ol can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)quinolin-8-amine: Similar structure but with an amine group instead of a hydroxyl group, leading to different reactivity and applications
2-(Pyridin-2-yl)quinolin-8-one: An oxidized form with a ketone group, which has distinct electronic properties and uses
2-(Pyridin-2-yl)quinolin-8-carboxylic acid: Contains a carboxylic acid group, making it more suitable for forming esters and amides
These comparisons highlight the unique properties of this compound, such as its ability to form stable metal complexes and its potential as a therapeutic agent .
Properties
CAS No. |
52793-98-3 |
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Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-pyridin-2-ylquinolin-8-ol |
InChI |
InChI=1S/C14H10N2O/c17-13-6-3-4-10-7-8-12(16-14(10)13)11-5-1-2-9-15-11/h1-9,17H |
InChI Key |
RBISHXVAFGELTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
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